molecular formula C13H20N2O5S B4920653 5-(dimethylsulfamoyl)-2-methoxy-N-(2-methoxyethyl)benzamide

5-(dimethylsulfamoyl)-2-methoxy-N-(2-methoxyethyl)benzamide

Cat. No.: B4920653
M. Wt: 316.38 g/mol
InChI Key: UOHVNZOFDOXHQO-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-2-methoxy-N-(2-methoxyethyl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with dimethylsulfamoyl and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-2-methoxy-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common route includes the sulfonation of a benzamide derivative followed by methylation and subsequent substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under optimized conditions to maximize efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-2-methoxy-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This process can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(dimethylsulfamoyl)-2-methoxy-N-(2-methoxyethyl)benzamide is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(dimethylsulfamoyl)-2-methoxy-N-(2-methoxyethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
  • N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide

Uniqueness

5-(dimethylsulfamoyl)-2-methoxy-N-(2-methoxyethyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-methoxy-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-15(2)21(17,18)10-5-6-12(20-4)11(9-10)13(16)14-7-8-19-3/h5-6,9H,7-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHVNZOFDOXHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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